1-Phenylethanol-1,2-13C2
Overview
Description
1-Phenylethanol-1,2-13C2 is an isotopically labeled compound where the carbon atoms at positions 1 and 2 of the phenylethanol molecule are replaced with carbon-13 isotopes. This compound is used primarily in scientific research to study metabolic pathways and reaction mechanisms due to its unique isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylethanol can be synthesized through the selective hydrogenation of acetophenone. This process involves the use of alumina-supported cobalt catalysts, which selectively hydrogenate the carbonyl group of acetophenone to produce 1-phenylethanol . The reaction conditions typically involve temperatures around 373 K and specific catalyst loadings to achieve high selectivity and conversion rates.
Industrial Production Methods
In industrial settings, 1-phenylethanol is often produced via the reduction of acetophenone using sodium borohydride or other reducing agents. Another method involves the reaction of benzaldehyde with methylmagnesium chloride (a Grignard reagent) to form 1-phenylethanol . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Phenylethanol-1,2-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to acetophenone using oxidizing agents such as manganese dioxide.
Reduction: It can be reduced to ethylbenzene using hydrogenation catalysts.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide, potassium permanganate.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Acetophenone.
Reduction: Ethylbenzene.
Substitution: Various substituted phenylethyl derivatives depending on the substituent introduced.
Scientific Research Applications
1-Phenylethanol-1,2-13C2 is widely used in scientific research for:
Metabolic Studies: Tracking metabolic pathways in biological systems.
Reaction Mechanism Studies: Investigating the mechanisms of chemical reactions.
Isotope Labeling: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Pharmaceutical Research: Studying drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of 1-Phenylethanol-1,2-13C2 involves its interaction with specific enzymes and metabolic pathways. For instance, it can be oxidized by alcohol dehydrogenase to form acetophenone, which then enters various metabolic pathways . The isotopic labeling allows researchers to trace the movement and transformation of the compound within biological systems.
Comparison with Similar Compounds
Similar Compounds
1-Phenylethanol: The non-isotopically labeled version of the compound.
2-Phenylethanol: An isomer with the hydroxyl group on the second carbon.
1-Phenylethanol-1-13C: Labeled only at the first carbon.
1-Phenylethanol-2-13C: Labeled only at the second carbon.
Uniqueness
1-Phenylethanol-1,2-13C2 is unique due to its dual isotopic labeling, which provides more detailed information in studies involving isotopic tracing and NMR spectroscopy compared to singly labeled or non-labeled analogs .
Properties
IUPAC Name |
1-phenyl(1,2-13C2)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1+1,7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNOHKVXSQRPX-SPBYTNOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584005 | |
Record name | 1-Phenyl(~13~C_2_)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285138-87-6 | |
Record name | 1-Phenyl(~13~C_2_)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenylethanol-1,2-13C2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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